molecular formula C11H14ClN3 B2567671 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride CAS No. 828914-68-7

2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride

Cat. No.: B2567671
CAS No.: 828914-68-7
M. Wt: 223.7
InChI Key: FRPZAASMSPGXLF-UHFFFAOYSA-N
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Description

2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is a nitrogen-heterocyclic carbene (NHC) precursor with a phenyl substituent and a hexahydro-saturated pyrrolotriazolium core. These compounds are pivotal in catalysis and organic synthesis due to their tunable steric and electronic properties . This article compares the phenyl-hexahydro derivative with analogous NHC precursors, focusing on substituent effects, synthetic routes, and physicochemical properties.

Properties

CAS No.

828914-68-7

Molecular Formula

C11H14ClN3

Molecular Weight

223.7

IUPAC Name

2-phenyl-3,5,6,7-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;chloride

InChI

InChI=1S/C11H13N3.ClH/c1-2-5-10(6-3-1)14-9-13-8-4-7-11(13)12-14;/h1-3,5-6H,4,7-9H2;1H

InChI Key

FRPZAASMSPGXLF-UHFFFAOYSA-N

SMILES

C1CC2=[N+](C1)CN(N2)C3=CC=CC=C3.[Cl-]

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride typically involves multiple steps. One common method includes the cyclization of pyrrole derivatives with triazole precursors under specific conditions. For instance, the reaction may involve the use of solid alumina and room temperature for the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Antifungal Activity

Research indicates that triazole derivatives, including this compound, exhibit promising antifungal properties. The compound has been tested against various fungal pathogens and shows potential as a candidate for new antifungal drug development.

Methods:

  • Synthesis Techniques: Organic synthesis methods are typically employed to create these compounds.
  • Testing: In vitro assays are commonly used to evaluate antifungal efficacy.

Results:
The compound demonstrated significant antifungal activity against several strains of fungi, suggesting its utility in treating fungal infections .

Antiviral Potential

The antiviral properties of triazole derivatives have also been investigated. Specifically, 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride may exhibit antiviral effects against certain viruses.

Methods:

  • In Vitro Assays: These studies assess the compound's ability to inhibit viral replication in cell cultures.

Results:
Preliminary findings suggest that this compound could be effective against specific viral infections .

Antioxidant Properties

The compound has been studied for its antioxidant capabilities. Triazole compounds are known for their ability to scavenge free radicals.

Methods:

  • In Vitro Assays: These assays measure the capacity of the compound to neutralize free radicals.

Results:
There is evidence indicating that this compound can act as an antioxidant agent .

Anticancer Activity

Investigations into the anticancer potential of triazole derivatives have shown that they may exhibit cytotoxic effects against various cancer cell lines.

Methods:

  • Cell Culture Studies: These studies involve exposing cancer cells to the compound and assessing cell viability.
  • Animal Models: Further testing often includes in vivo studies to evaluate the efficacy and safety of the compound.

Results:
The data suggest that this compound may inhibit cancer cell growth and warrants further investigation for potential therapeutic applications in oncology .

Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of triazole-containing compounds.

Methods:

  • In Vivo Models: Animal models are often used to study the effects on inflammation.

Results:
Preliminary studies indicate that this compound might possess anti-inflammatory properties .

Neurological Applications

The potential applications of this compound extend into neurology as well. It has been evaluated for antiepileptic activity.

Methods:

  • Animal Models and Electrophysiological Studies: These methods help assess the effects on neuronal excitability.

Results:
Initial findings suggest that the compound may modulate neuronal activity and could be explored further as an antiepileptic agent .

Mechanism of Action

The mechanism of action of 2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride involves its interaction with specific molecular targets. The compound can act as an N-heterocyclic carbene organocatalyst, facilitating various chemical reactions. It may also interact with biological molecules, affecting their function and leading to its observed biological activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The mesityl group (2,4,6-trimethylphenyl) provides steric bulk, enhancing carbene stability by shielding the reactive center. In contrast, the trichlorophenyl substituent introduces electron-withdrawing effects, which may increase electrophilicity . The phenyl group in the target compound offers intermediate steric and electronic properties.

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

Property 2-Mesityl-tetrahydropyrrolo[...]chloride 2-Trichlorophenyl-tetrahydropyrrolo[...]BF₄⁻
Molecular Formula C₁₄H₁₈ClN₃ C₁₃H₁₂BCl₃F₄N₃ (estimated)
Molecular Weight (g/mol) 263.77 ~408.5 (estimated)
Solubility Soluble in polar aprotic solvents (e.g., DMF) Likely soluble in polar solvents due to BF₄⁻

Key Insights :

  • The chloride counterion in the mesityl derivative enhances solubility in polar solvents like DMF, whereas the tetrafluoroborate counterion may improve stability in acidic conditions .
  • The hexahydro core in the phenyl variant could increase hydrophobicity compared to tetrahydropyrrolo analogs.

Stability and Handling Considerations

  • Thermal Stability : Mesityl-substituted NHCs are thermally stable up to 150°C, while trichlorophenyl analogs may decompose at lower temperatures due to electronic strain .
  • Moisture Sensitivity : Chloride counterions (e.g., in CAS 862893-81-0) require anhydrous handling, whereas BF₄⁻ analogs are less hygroscopic .

Biological Activity

2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride is a complex organic compound characterized by a bicyclic structure that integrates a pyrrolo[2,1-c][1,2,4]triazole framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities including anti-inflammatory, antiepileptic, and antifungal properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₃ with a molecular weight of approximately 223.7 g/mol. The unique bicyclic structure enhances its interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₁₄ClN₃
Molecular Weight223.7 g/mol
Structural FeaturesPyrrolo-triazole framework

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It potentially modulates inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation. In vitro studies have demonstrated its ability to reduce inflammatory markers in various cell lines.

Antiepileptic Activity

The compound has shown promise as an antiepileptic agent through animal models and electrophysiological studies. Its mechanism may involve the modulation of neuronal excitability and neurotransmitter release. Preliminary data suggest that it could be effective in reducing seizure frequency and severity.

Antifungal Activity

In addition to its anti-inflammatory and antiepileptic properties, this compound has been investigated for its antifungal activity against various pathogens. Initial findings suggest that it may inhibit fungal growth effectively compared to standard antifungal agents.

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

  • Inflammation Models : In vitro assays demonstrated that the compound significantly reduced levels of pro-inflammatory cytokines in macrophage cultures.
  • Epilepsy Studies : Animal models treated with the compound showed a marked reduction in seizure activity compared to controls. Electrophysiological assessments indicated altered neuronal firing patterns consistent with antiepileptic effects.
  • Antifungal Screening : The compound was tested against common fungal strains (e.g., Candida spp.) and exhibited notable inhibitory effects with minimum inhibitory concentrations (MICs) indicating potential for therapeutic use.

Structure-Activity Relationship (SAR)

The structural complexity of this compound contributes significantly to its biological activity. Modifications in the phenyl group or the triazole moiety can enhance or diminish its efficacy against specific biological targets.

Compound Name Structure Type Unique Features
6-Methylpyrrolo[2,1-c][1,2,4]triazolium chloridePyrrolo-triazoleAntimicrobial activity
5-Amino-[1,2]triazoleTriazoleInhibitor of enzyme activity
3-AcetylpyrrolePyrroleAntioxidant properties

Q & A

Q. Table 1: Key Reaction Parameters

ParameterOptimal Condition
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
TemperatureReflux (~78°C)
Time4 hours
PurificationVacuum filtration + ethanol recrystallization

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Focus
Characterization requires multi-technique validation:

  • Thin-layer chromatography (TLC) : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to confirm single-spot purity .
  • Melting point (MP) : Compare observed MP (e.g., 236–239°C) with literature to assess crystallinity .
  • Spectroscopy :
    • IR : Identify functional groups (e.g., NH stretches at 3343 cm⁻¹, aromatic C=C at 1598 cm⁻¹) .
    • ¹H NMR : Analyze proton environments (e.g., methyl singlet at δ 2.48 ppm, aromatic protons at δ 6.38–6.85 ppm) .

Advanced Tip : For ambiguous peaks, use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Focus
Adhere to institutional safety frameworks:

  • Pre-lab training : Pass a 100% score on safety exams covering chemical hygiene, spill management, and PPE .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, acetic acid).
  • Waste disposal : Segregate halogenated byproducts (e.g., dichlorophenoxy derivatives) separately .

How can computational modeling aid in understanding the compound’s reactivity and electronic properties?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Predict reaction pathways (e.g., cyclization energetics) and frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular docking : Screen interactions with biological targets (e.g., enzyme active sites) to rationalize observed bioactivity .

Q. Methodology :

Optimize geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to visualize charge distribution.

Validate with experimental spectral data (e.g., NMR chemical shifts).

How should researchers resolve contradictions in yield or purity data across synthesis batches?

Q. Advanced Research Focus

  • Controlled variable analysis : Isolate factors like humidity (affects hygroscopic precursors) or catalyst aging.
  • Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent volume, and stoichiometry .
  • Advanced analytics : Employ HPLC-MS to detect trace impurities undetected by TLC.

Case Study : A 10% yield drop was traced to incomplete benzaldehyde dissolution; pre-stirring precursors for 30 minutes resolved the issue .

What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH (1 hour) and monitor degradation via HPLC.
    • Thermal stress : Heat solid samples at 60°C for 48 hours and assess decomposition by TLC .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life.

Q. Table 2: Stability Profile

ConditionObservation
pH 1.0 (HCl)15% degradation after 1 hour
pH 13.0 (NaOH)Complete decomposition
60°C (dry)No change over 48 hours

How can heterocyclic ring functionalization be achieved to modify the compound’s bioactivity?

Q. Advanced Research Focus

  • Paal-Knorr synthesis : Introduce substituents to the pyrrole ring via ketone intermediates .
  • Heterocyclization : React with thioureas or thioamides to append thiazole rings, altering electronic properties .

Example : Substituting the phenyl group with a trifluoromethoxy moiety increased hydrophobicity and CNS penetration in analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.